molecular formula C7H7ClO4 B14432831 6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one CAS No. 75743-72-5

6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one

Cat. No.: B14432831
CAS No.: 75743-72-5
M. Wt: 190.58 g/mol
InChI Key: RTUKTSYKAOJBDL-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one is an organic compound that belongs to the pyranone family This compound is characterized by its unique structure, which includes a chloromethyl group, a hydroxyl group, and a methoxy group attached to a pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one typically involves the chloromethylation of 3-hydroxy-2-methoxy-4H-pyran-4-one. This can be achieved using chloromethylating agents such as chloromethyl methyl ether (MOMCl) in the presence of a base. The reaction is usually carried out at low temperatures to control the reaction rate and prevent side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of chlorosulfonic acid and dimethoxymethane in the presence of a catalyst like zinc iodide (ZnI2). This method offers good yields and is suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyranones, which can have different functional groups depending on the reagents used.

Scientific Research Applications

6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This can affect various biochemical pathways and result in the observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Chloromethyl)-3-hydroxy-2-methoxy-4H-pyran-4-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a compound of interest for various applications.

Properties

CAS No.

75743-72-5

Molecular Formula

C7H7ClO4

Molecular Weight

190.58 g/mol

IUPAC Name

6-(chloromethyl)-3-hydroxy-2-methoxypyran-4-one

InChI

InChI=1S/C7H7ClO4/c1-11-7-6(10)5(9)2-4(3-8)12-7/h2,10H,3H2,1H3

InChI Key

RTUKTSYKAOJBDL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=O)C=C(O1)CCl)O

Origin of Product

United States

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